1-(Oxolan-3-yl)ethan-1-amine hydrochloride
Overview
Description
1-(Oxolan-3-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803592-17-7 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 1-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases can be used to visualize the InChI code.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) or from the manufacturer .Scientific Research Applications
Consecutive Three-Component Synthesis : 1-(Oxolan-3-yl)ethan-1-amine hydrochloride is used in a novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones. This method is based on an amidation-coupling-cycloisomerization (ACCI) sequence (Merkul & Müller, 2006).
Synthesis of Chiral 1,3-Oxazinan-2-ones : It's used in synthesizing chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. These compounds are valuable intermediates in pharmaceuticals and amino alcohols production (Ella-Menye, Sharma, & Wang, 2005).
Design and Synthesis of Hexadentate Ligand Complexes : It is instrumental in designing and synthesizing hexadentate (N3O3) tripodal amine phenol ligand complexes of group 13 metals like aluminum, gallium, and indium (Liu et al., 1993).
Solubility Studies in Triethanolamine Solutions : The solubility of ethane in aqueous solutions of triethanolamine has been studied, which is crucial for natural gas processing (Jou, Otto, & Mather, 1996).
Efficient Synthesis of Key Intermediates : This chemical is involved in the efficient synthesis and resolution of key intermediates like 1-(naphthalen-1-yl)ethanamine, which are crucial in synthesizing compounds like cinacalcet hydrochloride (Mathad et al., 2011).
Cascade Formal Trienamine-Vinylogous Iminium Ion Activation : It aids in asymmetric benzylic functionalizations of 3-vinyl benzofurans via cascade formal trienamine-vinylogous iminium ion activation, demonstrating its role in constructing chiral ethane derivatives (Xiao et al., 2017).
Catalytic Enantioselective Borane Reduction : The compound has been used in the catalytic enantioselective borane reduction of benzyl oximes, showcasing its role in synthesizing enantiomerically enriched amines (Huang, Ortiz-Marciales, & Hughes, 2011).
Synthesis of Photoinitiators : It's involved in synthesizing photoinitiators like 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, used in two-photon carbazole photoinitiators (Zhao, Qian, Gong, & Chen, 2011).
Formation of Ketene Dithioacetals : this compound is also used in generating ketene dithioacetals through the reaction with perchloric acid in acetic anhydride (Okuyama, 1982).
Antibacterial Activity of Amide Derivatives : It plays a role in the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which exhibit antibacterial activity (Reddy & Prasad, 2021).
Mechanism of Action
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-(oxolan-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOZVDOIHZJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-17-7 | |
Record name | 1-(oxolan-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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